2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-11(2)15(12(3)6-10)20-14(23)8-22-9-18-16-13(17(22)24)7-19-21(16)4/h5-7,9H,8H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZPUDURVVNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-4-oxopyrazolo[3,4-d]pyrimidine with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell cycle progression.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Key Insights :
- Urea derivatives (e.g., Enamine’s compound) exhibit distinct hydrogen-bonding profiles, which may alter solubility and target engagement compared to acetamides .
N-(2,4,6-Trimethylphenyl)acetamide Derivatives
Key Insights :
- Chlorinated analogues (e.g., TMPDCA) exhibit altered bond parameters (e.g., C–Cl distances: 1.76–1.79 Å) and increased polarity compared to the target compound’s aromatic system .
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | 2-{1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid | TMPA |
|---|---|---|---|
| LogP | ~2.8 (predicted) | ~0.5 (carboxylic acid reduces lipophilicity) | ~2.1 |
| Solubility | Low (non-polar mesityl group) | High (ionizable COOH) | Moderate |
| Melting Point | Not reported | >250°C (decomposes) | 160–162°C |
Key Insights :
Biological Activity
The compound 2-{1-Methyl-4-Oxo-1H,4H,5H-Pyrazolo[3,4-D]Pyrimidin-5-Yl}-N-(2,4,6-Trimethylphenyl)Acetamide is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.33 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with an acetamide side chain that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to altered cellular responses such as apoptosis and cell cycle arrest.
- Modulation of Gene Expression : It influences the expression of genes associated with inflammation and cancer progression. By modulating transcription factors and signaling cascades, it can exert anti-inflammatory and anti-cancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial membrane integrity and inhibition of essential metabolic pathways.
Case Studies
- Anticancer Study : A study conducted on various human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 values ranging from 10 to 20 µM). Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
- Anti-inflammatory Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. A common approach includes reacting substituted pyrazole-carboxamide derivatives with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of a base like triethylamine to form the core structure. Subsequent coupling with 2,4,6-trimethylphenyl acetamide via nucleophilic substitution or amidation completes the synthesis. Optimize yields by controlling reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use 1H/13C NMR to verify substituent positions and the pyrazolo[3,4-d]pyrimidine core. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O) and amide (N-H) functional groups. For crystalline samples, X-ray diffraction resolves bond lengths and angles, critical for validating stereoelectronic effects .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Antimicrobial activity can be screened via microdilution assays against Gram-positive/negative bacteria. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify substituents on the pyrazolo[3,4-d]pyrimidine core (e.g., methyl, trifluoromethoxy) and the aryl acetamide moiety. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2. Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Prioritize derivatives with >50% inhibition in primary screens for SAR refinement .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
If a derivative shows poor experimental activity despite strong docking scores, assess solubility (via HPLC logP) and metabolic stability (liver microsome assays). Use molecular dynamics simulations to evaluate binding pose persistence. Cross-validate with mutagenesis studies to confirm critical residues for target interaction .
Q. How can reaction conditions be optimized to improve synthetic efficiency?
Apply Design of Experiments (DoE) to screen variables (catalyst loading, solvent, temperature). For example, a Central Composite Design (CCD) can identify optimal conditions for cyclization steps. Use HPLC tracking to monitor intermediate purity and Green Chemistry metrics (E-factor) to minimize waste. Reaction scalability can be tested in flow reactors for continuous processing .
Q. What advanced techniques validate target engagement in cellular models?
Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. Combine with siRNA knockdown of the putative target to assess activity loss. For imaging, synthesize a fluorescent probe conjugate (e.g., BODIPY-labeled derivative) and track subcellular localization via confocal microscopy .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy?
Perform ADME profiling to evaluate bioavailability, plasma protein binding, and CYP450 metabolism. Use PBPK modeling to predict in vivo pharmacokinetics. If in vivo activity is lower than in vitro results, consider prodrug strategies or nanoparticle encapsulation to enhance delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
